molecular formula C11H10N2O B1281330 1-(3-Methylquinoxalin-2-YL)ethanone CAS No. 22059-64-9

1-(3-Methylquinoxalin-2-YL)ethanone

Cat. No.: B1281330
CAS No.: 22059-64-9
M. Wt: 186.21 g/mol
InChI Key: XXKIXPWTFVBBJF-UHFFFAOYSA-N
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Description

1-(3-Methylquinoxalin-2-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position .

Preparation Methods

The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone can be achieved through several routes. One common method involves the reaction of 3-diazopentane-2,4-dione with o-phenylenediamine. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Methylquinoxalin-2-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylquinoxalin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound exhibits biological activity, making it a potential candidate for the development of new pharmaceuticals and agrochemicals.

    Medicine: Research has shown that quinoxaline derivatives possess antimicrobial, anticancer, and anti-inflammatory properties, suggesting potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(3-Methylquinoxalin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(3-Methylquinoxalin-2-YL)ethanone can be compared with other quinoxaline derivatives, such as:

  • 2-Acetyl-3-methylquinoxaline
  • 2-Methyl-3-acetylquinoxaline
  • 3-Methyl-2-acetylquinoxaline

These compounds share similar structural features but differ in the position and type of substituents on the quinoxaline ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIXPWTFVBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496722
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22059-64-9
Record name 2-Acetyl-3-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines from 1-(3-Methylquinoxalin-2-yl)ethanone?

A1: The research by [] demonstrates that employing ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines offers significant advantages over conventional heating methods. Specifically, the study highlights a substantial reduction in reaction times, ranging from 30 to 90 minutes with ultrasound compared to 5 to 20 hours using conventional heating. Additionally, ultrasound irradiation leads to improved yields, reaching 65% to 88%, whereas conventional methods yield only 30% to 55%. This highlights the potential of ultrasound irradiation as a more efficient and higher-yielding approach for synthesizing these valuable compounds.

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